Cas no 19645-78-4 (5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione)

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione 化学的及び物理的性質
名前と識別子
-
- 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
- 5-bromo-1,3-diazinane-2,4,6-trione
- C4H3BrN2O3
- 5-Bromo-pyrimidine-2,4,6-trione
- DTXSID90299087
- MFCD01217299
- 5-Bromobarbituric acid
- AKOS015995871
- CS-0045748
- STL453468
- STL279598
- AKOS025397205
- DB-368628
- 5-bromo-2-hydroxypyrimidine-4,6(1H,5H)-dione
- GS-6243
- 19645-78-4
-
- MDL: MFCD01217299
- インチ: InChI=1S/C4H3BrN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10)
- InChIKey: BQMHSAAXSOJYOV-UHFFFAOYSA-N
- SMILES: O=C1NC(C(C(N1)=O)Br)=O
計算された属性
- 精确分子量: 205.933
- 同位素质量: 205.933
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.3Ų
- XLogP3: _0.4
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 2.0±0.1 g/cm3
- ゆうかいてん: No data available
- Boiling Point: No data available
- フラッシュポイント: No data available
- じょうきあつ: No data available
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337462-250mg |
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione |
19645-78-4 | 95%+ | 250mg |
$106 | 2021-08-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B855057-5g |
5-BroMopyriMidine-2,4,6(1H,3H,5H)-trione |
19645-78-4 | 98% | 5g |
2,553.00 | 2021-05-17 | |
Chemenu | CM337462-100mg |
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione |
19645-78-4 | 95%+ | 100mg |
$69 | 2021-08-18 | |
abcr | AB261115-5 g |
5-Bromo-pyrimidine-2,4,6-trione, 95%; . |
19645-78-4 | 95% | 5g |
€148.20 | 2023-04-27 | |
Chemenu | CM337462-1g |
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione |
19645-78-4 | 95%+ | 1g |
$163 | 2023-02-02 | |
abcr | AB261115-10g |
5-Bromo-pyrimidine-2,4,6-trione, 95%; . |
19645-78-4 | 95% | 10g |
€210.80 | 2025-02-14 | |
Chemenu | CM337462-5g |
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione |
19645-78-4 | 95%+ | 5g |
$491 | 2023-02-02 | |
Chemenu | CM337462-1g |
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione |
19645-78-4 | 95%+ | 1g |
$265 | 2021-08-18 | |
abcr | AB261115-10 g |
5-Bromo-pyrimidine-2,4,6-trione, 95%; . |
19645-78-4 | 95% | 10g |
€210.80 | 2023-04-27 | |
abcr | AB261115-2g |
5-Bromo-pyrimidine-2,4,6-trione, 95%; . |
19645-78-4 | 95% | 2g |
€98.70 | 2025-02-14 |
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trioneに関する追加情報
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione: A Comprehensive Overview
The compound with CAS No. 19645-78-4, commonly referred to as 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The long-tail keyword for this compound can be described as a brominated trione derivative with potential therapeutic implications.
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione is characterized by its unique chemical structure, which includes a pyrimidine ring system substituted with a bromine atom at the 5-position and three ketone groups at positions 2, 4, and 6. This structure confers the molecule with distinct electronic properties and reactivity. Recent studies have highlighted its potential as a scaffold for developing novel therapeutic agents targeting various diseases.
The synthesis of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione involves a multi-step process that typically begins with the preparation of a pyrimidine derivative followed by bromination and oxidation steps. Researchers have explored various methodologies to optimize the synthesis process for higher yields and better purity. For instance, recent advancements in catalytic systems have enabled more efficient transformations in the synthesis pathway.
One of the most promising applications of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione lies in its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action involves interference with key cellular processes such as DNA replication and repair mechanisms. This makes it a valuable candidate for further exploration in oncology research.
In addition to its anticancer properties, 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione has shown potential in other therapeutic areas such as anti-inflammatory and antiviral drug development. Its ability to modulate enzyme activity and inhibit viral replication pathways makes it a versatile molecule for addressing multiple disease states.
Recent research has also focused on understanding the pharmacokinetic profile of 5-Bromopyrimidine-2,4,(1 H), etc.-trione, which is crucial for its translation into clinical use. Studies have evaluated its absorption rate through various routes of administration and its stability under physiological conditions. These findings provide valuable insights into optimizing drug delivery systems for enhanced bioavailability.
The structural versatility of 5-Bromopyrimidine-2,(etc.) allows for further functionalization to explore additional biological activities. For example
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